1-(Phenylsulfonyl)-2-chloro-6-azaindole 1-(Phenylsulfonyl)-2-chloro-6-azaindole
Brand Name: Vulcanchem
CAS No.: 1227269-16-0
VCID: VC0037091
InChI: InChI=1S/C13H9ClN2O2S/c14-13-8-10-6-7-15-9-12(10)16(13)19(17,18)11-4-2-1-3-5-11/h1-9H
SMILES: C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=NC=C3)Cl
Molecular Formula: C13H9ClN2O2S
Molecular Weight: 292.737

1-(Phenylsulfonyl)-2-chloro-6-azaindole

CAS No.: 1227269-16-0

Cat. No.: VC0037091

Molecular Formula: C13H9ClN2O2S

Molecular Weight: 292.737

* For research use only. Not for human or veterinary use.

1-(Phenylsulfonyl)-2-chloro-6-azaindole - 1227269-16-0

Specification

CAS No. 1227269-16-0
Molecular Formula C13H9ClN2O2S
Molecular Weight 292.737
IUPAC Name 1-(benzenesulfonyl)-2-chloropyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C13H9ClN2O2S/c14-13-8-10-6-7-15-9-12(10)16(13)19(17,18)11-4-2-1-3-5-11/h1-9H
Standard InChI Key ULVPUWLTXACLMQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=NC=C3)Cl

Introduction

Chemical Properties

Understanding the chemical properties of 1-(Phenylsulfonyl)-2-chloro-6-azaindole provides valuable insights into its reactivity, stability, and potential applications in various research settings. These properties are largely determined by its structural features and the electronic effects of its substituents.

Structural Features

1-(Phenylsulfonyl)-2-chloro-6-azaindole possesses several key structural features that determine its chemical behavior and interactions with biological targets:

Azaindole Core: The 6-azaindole core consists of a pyrrole ring fused with a pyridine ring, with a nitrogen atom at the 6-position of the indole numbering system. This heterocyclic structure contributes to the compound's aromaticity and influences its electronic properties. The presence of the additional nitrogen atom in the six-membered ring alters the electron distribution compared to traditional indoles, affecting hydrogen bonding capabilities and potential interactions with biological targets.

Phenylsulfonyl Group: The phenylsulfonyl (SO₂Ph) group attached to the nitrogen at the 1-position significantly affects the electronic distribution across the molecule. This strongly electron-withdrawing group reduces the electron density at the azaindole nitrogen, altering the reactivity of the entire ring system. The phenylsulfonyl group also provides steric bulk that can influence the compound's three-dimensional structure, potentially affecting its binding to proteins and other biological targets.

Chlorine Substituent: The chlorine atom at the 2-position introduces both electronic and steric effects that are crucial to the compound's chemical behavior. Electronically, chlorine is electron-withdrawing (both inductively and through resonance), which affects the reactivity of adjacent positions in the ring system. Sterically, it provides a site for potential nucleophilic substitution reactions, making the 2-position a valuable handle for chemical modifications . The chlorine atom also increases the lipophilicity of the molecule, potentially affecting its solubility profile and membrane permeability.

These structural elements work in concert to determine the compound's physical properties, including its solubility, melting point, and spectroscopic characteristics. The unique combination of these features distinguishes 1-(Phenylsulfonyl)-2-chloro-6-azaindole from other azaindole derivatives and contributes to its specific chemical behavior and potential biological activities.

Reactivity

The reactivity of 1-(Phenylsulfonyl)-2-chloro-6-azaindole is largely determined by its functional groups and their electronic effects on the azaindole core. Understanding these reactivity patterns is essential for utilizing the compound effectively in organic synthesis and for predicting its behavior in biological systems.

Electrophilic Aromatic Substitution: The azaindole core can undergo electrophilic aromatic substitution reactions, though the presence of the electron-withdrawing phenylsulfonyl group and chlorine atom may reduce reactivity compared to unsubstituted azaindoles. The most reactive positions for these reactions would likely be C-3 and potentially C-5, following the typical reactivity patterns of substituted indoles and azaindoles.

Nucleophilic Substitution: The chlorine atom at the 2-position serves as a potential leaving group in nucleophilic aromatic substitution reactions. Various nucleophiles, including amines, thiols, and alcohols, can potentially replace the chlorine, enabling the synthesis of diverse derivatives . This reactivity is particularly valuable for medicinal chemistry applications, allowing for the systematic exploration of structure-activity relationships.

Sulfonyl Group Reactions: The phenylsulfonyl group can be removed under specific conditions (e.g., using strong bases or reducing agents), allowing for the generation of the unprotected azaindole if desired. This reversible protection strategy is useful in multi-step synthesis when temporary protection of the nitrogen is required.

Reaction TypeConditionsProductsPotential Applications
Nucleophilic SubstitutionAmines, basic conditions2-Amino derivativesKinase inhibitors
Suzuki CouplingPd catalyst, boronic acids2-Aryl derivativesPharmaceutical intermediates
DesulfonylationStrong base or reducing conditionsFree azaindoleFurther functionalization
CarbonylationCO, Pd catalyst2-Carbonyl derivativesBiological probes
Halogen ExchangeMetal halidesOther halogenated derivativesModulating properties

Biological Activity

Comparative Analysis with Similar Compounds

The biological profile of 1-(Phenylsulfonyl)-2-chloro-6-azaindole can be better understood by comparing it with structurally related compounds. The position of substituents (such as the chlorine atom) and the presence of additional functional groups significantly influence biological activity and target selectivity.

Table 2: Comparative Biological Activities of Azaindole Derivatives

CompoundStructural DifferencesKey Biological ActivitiesIC50 Values (where available)References
5-Chloro-1-(phenylsulfonyl)-6-azaindoleChlorine at 5-positionKinase inhibitor, potential anticancer activityNot specified in available literature
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (7-azaindole)Nitrogen at 7-positionNot fully characterized in available literatureNot specified in available literature
Azaindole derivatives (compound 6l, as reported)Various substitutionsAnticancer activity against A549 cells0.46 ± 0.02 μM
Azaindole derivatives (compound 6k, as reported)Various substitutionsAnticancer activity through caspase activation3.14 ± 0.29 μM

The position of the chlorine atom (2-position in our compound of interest versus 5-position in some related compounds) and the location of the nitrogen in the azaindole scaffold (6-position versus 7-position in some analogs) likely confer distinct biological properties. These structural differences can affect binding affinity, selectivity, and pharmacokinetic properties in several ways:

  • The chlorine at the 2-position in 1-(Phenylsulfonyl)-2-chloro-6-azaindole potentially creates a different electronic distribution across the molecule compared to 5-chloro analogs, affecting interactions with protein targets.

  • The 2-position chlorine may occupy different regions of binding pockets in target proteins compared to 5-position substitutions, potentially leading to altered selectivity profiles.

  • The 6-azaindole core (versus 7-azaindole) presents a different arrangement of hydrogen bond acceptors/donors, which could significantly impact binding to specific targets.

Applications

1-(Phenylsulfonyl)-2-chloro-6-azaindole has potential applications across multiple domains, primarily in research and pharmaceutical development. Understanding these applications provides insight into the compound's significance in the scientific community and potential contribution to various fields.

Research Applications

The primary research applications of 1-(Phenylsulfonyl)-2-chloro-6-azaindole span several scientific disciplines, reflecting its versatility as both a chemical tool and a subject of study:

Synthetic Building Block: The compound serves as a valuable intermediate in the synthesis of more complex molecules. The chlorine at the 2-position provides a reactive site for introducing various substituents through nucleophilic substitution or metal-catalyzed coupling reactions . This utility makes it a potentially important building block in medicinal chemistry and the development of compound libraries for screening.

Chemical Probe: Modified versions of the compound could potentially be developed as chemical probes to study biological systems, particularly kinase signaling pathways. Such probes can help elucidate cellular mechanisms and validate therapeutic targets. For example, fluorescently labeled derivatives could be used to visualize protein-ligand interactions or to track the distribution of the compound in cellular systems.

Structure-Activity Relationship (SAR) Studies: As part of the azaindole family, this compound contributes to broader SAR studies investigating how structural modifications affect biological activity. These studies are crucial for rational drug design and optimization. Systematic variations of the substituents, particularly at the 2-position, can generate valuable data about the structural requirements for activity against specific targets.

Methodological Development: The synthesis and functionalization of this compound can drive the development of new synthetic methodologies in organic chemistry, particularly for the modification of heterocyclic scaffolds. Novel approaches to functionalizing the azaindole core could have broader applications in synthetic organic chemistry.

Training and Education: The compound's synthesis and characterization can serve as a valuable case study in advanced organic chemistry education, demonstrating principles of heterocyclic chemistry, protecting group strategies, and selective functionalization.

Application AreaPotential RoleBased on ActivityDevelopment StageChallenges
Anticancer ResearchKinase inhibitorATP-competitive bindingPreclinical research for similar compoundsSelectivity, delivery
Synthetic ChemistryBuilding blockChlorine as handle for functionalizationCurrently used in researchScalability, reaction optimization
Drug DevelopmentLead compoundMultiple biological activitiesEarly discoveryPharmacokinetics, toxicity studies
Chemical BiologyProbe developmentTarget engagementConcept stageSpecificity, detection methods
Antimicrobial ResearchNovel scaffoldsCell wall/enzyme inhibitionEarly researchResistance mechanisms

Current Research Trends

Research involving azaindole derivatives such as 1-(Phenylsulfonyl)-2-chloro-6-azaindole continues to evolve, with several important trends and future directions emerging in the scientific literature. Understanding these trends provides insight into the compound's potential significance in advancing scientific knowledge and addressing unmet medical needs.

Recent Discoveries

Recent research in the field of azaindole chemistry has yielded several important discoveries that may be relevant to understanding and utilizing 1-(Phenylsulfonyl)-2-chloro-6-azaindole:

Target Identification: High-throughput screening and molecular docking studies have identified specific kinase targets for azaindole derivatives, including Aurora kinases and Cdc7, which are important in cell cycle regulation and cancer progression. These findings have expanded our understanding of the potential therapeutic applications of azaindole compounds and provided valuable insights into the structural requirements for selective target engagement.

Selectivity Profiles: Research has advanced our understanding of how subtle structural modifications to the azaindole scaffold can dramatically alter selectivity among different kinase families. The position of substituents, such as the chlorine atom in our compound of interest, has been shown to influence selectivity profiles. These insights are crucial for the rational design of compounds with optimized target selectivity and reduced off-target effects.

Combination Approaches: Studies have begun exploring the potential of azaindole derivatives in combination with established therapeutic agents, potentially offering synergistic effects in disease treatment, particularly in oncology. This approach acknowledges the complex nature of many diseases and the potential benefits of multi-target strategies in improving therapeutic outcomes.

Novel Delivery Systems: Advances in drug delivery technologies are being applied to azaindole derivatives to overcome challenges related to solubility, stability, and targeted delivery. These include nanoformulations, prodrug approaches, and targeted delivery systems that can enhance the efficacy and reduce the side effects of these compounds.

Future Directions

Based on current trends, several promising future research directions for 1-(Phenylsulfonyl)-2-chloro-6-azaindole and related compounds can be identified:

Targeted Modifications: Future research will likely focus on systematic modifications of the basic scaffold, particularly at the 2-position (replacing the chlorine with various substituents), to optimize activity against specific targets and improve pharmacokinetic properties. This approach could lead to the development of compounds with enhanced potency, selectivity, and drug-like properties.

Computational Design: Advanced computational methods, including machine learning approaches, are increasingly being applied to predict the properties and activities of azaindole derivatives before synthesis, potentially accelerating the discovery of optimized compounds. These methods can help identify promising candidates for synthesis and testing, reducing the time and resources required for drug discovery.

Mechanism Elucidation: More detailed investigations into the precise mechanisms of action of these compounds at the molecular and cellular levels will be crucial for understanding their full potential and limitations. These studies may include crystallographic analysis of protein-ligand complexes, cellular pathway analysis, and in vivo mechanistic studies.

Expanded Application Areas: While current research predominantly focuses on kinase inhibition and anticancer applications, future studies may explore the potential of these compounds in treating emerging diseases, neurological disorders, or resistant infections. The versatility of the azaindole scaffold suggests potential applications across multiple therapeutic areas.

Clinical Translation: For the most promising derivatives, the challenge will be translating preclinical findings into clinical applications, addressing issues of formulation, delivery, safety, and efficacy in human patients. This will require comprehensive preclinical studies, including detailed pharmacokinetic/pharmacodynamic analyses and toxicology assessments.

Table 4: Future Research Priorities for 1-(Phenylsulfonyl)-2-chloro-6-azaindole and Related Compounds

Research AreaSpecific FocusPotential ImpactMethodological ApproachesTimeframe
Synthetic OptimizationMore efficient routes, green chemistryReduced cost, environmental impactFlow chemistry, new catalystsShort to medium term
Structure-Activity RelationshipsEffect of 2-position substitutionsImproved target selectivityCombinatorial synthesis, high-throughput screeningMedium term
Pharmacokinetic ProfilingAbsorption, distribution, metabolism, excretionBetter drug candidatesIn vitro and in vivo modelsMedium term
Target ValidationConfirming mechanisms of actionMore precise therapeutic applicationsProteomics, CRISPR screeningMedium to long term
Clinical DevelopmentTranslation to human therapeuticsNew treatment optionsClinical trials (for optimized derivatives)Long term

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator